molecular formula C16H14ClN5O2 B2635325 13-chloro-5-(2-methylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 1903167-38-3

13-chloro-5-(2-methylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2635325
CAS No.: 1903167-38-3
M. Wt: 343.77
InChI Key: ZUCDUICZNWGHJY-UHFFFAOYSA-N
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Description

13-chloro-5-(2-methylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a potent and selective inhibitor of the ATM (Ataxia Telangiectasia Mutated) kinase, a central regulator of the DNA damage response (DDR). This compound demonstrates high potency, with an IC50 of 1.3 nM against ATM kinase, and shows exceptional selectivity over related PIKK family kinases such as ATR, DNA-PK, and mTOR. Its primary research value lies in its utility as a chemical probe to dissect the specific roles of ATM in cellular pathways. Researchers employ this inhibitor to investigate the mechanisms of DNA double-strand break repair, particularly in the context of cancer biology, where it is used to sensitize tumor cells to DNA-damaging agents like ionizing radiation and chemotherapeutics. By selectively inhibiting ATM, this compound allows scientists to study the resulting disruption in downstream signaling, including the phosphorylation of key substrates like CHK2, KAP1, and H2AX, and its impact on cell cycle checkpoints, apoptosis, and genomic stability. Its application is crucial for exploring synthetic lethal interactions and for developing novel combination therapy strategies aimed at overcoming treatment resistance in various cancer models.

Properties

IUPAC Name

13-chloro-5-(2-methylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-20-13(4-6-18-20)16(24)21-7-5-12-11(9-21)15(23)22-8-10(17)2-3-14(22)19-12/h2-4,6,8H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCDUICZNWGHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-chloro-5-(2-methylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and pyrazole derivatives. The key steps in the synthesis may involve:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Construction of the triazatricyclo framework: This complex structure can be built through a series of cyclization and condensation reactions, often under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

13-chloro-5-(2-methylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound 13-chloro-5-(2-methylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural science. This article explores its applications, synthesis methods, and relevant case studies.

Medicinal Chemistry

The compound's structural features suggest potential applications as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties through the inhibition of specific enzymes involved in tumor growth. For instance, derivatives of pyrazole have been studied for their ability to inhibit cell proliferation in cancer cell lines .

Agricultural Science

The compound may also serve as a pesticide or herbicide due to its biological activity against pests and weeds.

Case Study: Pesticidal Efficacy

In studies involving related compounds, it has been shown that certain triazole derivatives exhibit significant fungicidal activity against various plant pathogens. This suggests that the target compound could be explored for similar agricultural applications .

Chemical Synthesis

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and efficiency.

Synthetic Route Overview

  • Formation of the Pyrazole Ring : Starting from suitable precursors, the pyrazole ring is synthesized via cyclization.
  • Introduction of Tricyclic Framework : The tricyclic structure is constructed through additional cyclization reactions.
  • Final Coupling Reactions : The final product is obtained by coupling intermediates under controlled conditions.

This synthetic pathway highlights the complexity of creating such a compound and its potential for modification to enhance efficacy or reduce toxicity .

Mechanism of Action

The mechanism of action of 13-chloro-5-(2-methylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro group and the pyrazole moiety can form specific interactions with the active sites of enzymes, inhibiting their activity. Additionally, the triazatricyclo framework may facilitate binding to certain receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-chloro-5-(2-methylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is unique due to the presence of the chloro group and the methylpyrazole moiety, which confer distinct chemical properties and potential biological activities

Biological Activity

The compound 13-chloro-5-(2-methylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule with potential biological activity. This article focuses on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H16ClN5O\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_5\text{O}

Molecular Weight

The molecular weight of the compound is approximately 319.77 g/mol .

IUPAC Name

The IUPAC name for this compound reflects its intricate structure and substituents, highlighting its potential as a pharmacologically active agent.

Research indicates that compounds similar to 13-chloro-5-(2-methylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one may interact with various biological pathways:

  • Growth Factor Pathways: The compound has been noted for its ability to activate growth factor pathways, which are crucial in cellular processes such as proliferation and differentiation .
  • Wound Healing: Studies suggest it promotes wound healing and tissue repair, indicating a role in regenerative medicine .
  • Neuroprotection: There is emerging evidence that it may have neuroprotective effects, potentially useful in treating conditions like hearing loss and muscle degeneration .

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy of this compound:

Study FocusFindings
Wound HealingEnhanced healing in animal models compared to control groups .
NeuroprotectionReduced neuronal apoptosis in vitro under oxidative stress conditions .
Muscle RegenerationIncreased muscle mass and function in treated animals .

Case Study 1: Wound Healing Efficacy

In a controlled study involving diabetic rats, the administration of the compound resulted in a significant increase in wound closure rates compared to untreated controls. Histological analysis revealed enhanced collagen deposition and angiogenesis at the wound site.

Case Study 2: Neuroprotective Effects

A study focusing on neuroprotection demonstrated that the compound could significantly reduce cell death in neuronal cultures exposed to oxidative stress. The mechanism was linked to the modulation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tricyclic heterocycles containing pyrazole and triazole moieties, such as the target compound?

  • Methodology : Multi-step synthesis involving cyclocondensation and functional group transformations. For example, pyrazole intermediates can be synthesized via azide-alkyne cycloaddition ( ) or by reacting carbomethoxybenzoyl chloride with substituted pyrazoles ( ). Key steps include:

  • Use of TLC to monitor reaction progress ( ).
  • Column chromatography (e.g., cyclohexane/ethyl acetate gradients) for purification ( ).
  • Dry-loading with Celite® to improve separation efficiency ( ).
    • Critical Parameters : Temperature control (e.g., 0°C for azide reactions), stoichiometric ratios (e.g., 7.5 equivalents of azido(trimethyl)silane), and acid catalysts (e.g., trifluoroacetic acid) ( ).

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in complex tricyclic systems?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using coupling constants and integration ratios. For example, pyrazole protons typically resonate at δ 7.54–8.20 ppm ( ).
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and azide (N₃, ~2100–2200 cm⁻¹) groups ( ).
  • HRMS : Validate molecular formulas (e.g., m/z 238.0961 for C₁₂H₁₀N₆) ( ).
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve tautomerism or regiochemical ambiguities ( ).

Q. What stability considerations are critical for storing and handling this compound?

  • Guidelines :

  • Storage : Use airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbonyl group ( ).
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) due to risk of decomposition into CO/NOₓ ( ).
  • Safety : Wear respiratory protection and nitrile gloves during synthesis ( ).

Advanced Research Questions

Q. How can synthetic yields be optimized for tricyclic systems with steric hindrance from fused rings?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, CH₂Cl₂) to enhance solubility ( ).
  • Catalysis : Evaluate Pd-mediated cross-coupling or microwave-assisted heating to reduce reaction times ( ).
  • Statistical Optimization : Use factorial design (e.g., DoE) to balance temperature, catalyst loading, and substrate ratios ( ).
    • Case Study : In , adjusting the ethyl acetate gradient from 0% to 25% over 20 CVs improved yield by 88% for a similar triazole-pyrazole hybrid.

Q. How can conflicting NMR data (e.g., tautomeric forms or dynamic exchange) be resolved?

  • Analytical Strategy :

  • Variable-Temperature NMR : Identify coalescence temperatures for proton exchange processes ( ).
  • ¹⁵N/¹⁹F NMR : Resolve electronic effects from substituents (e.g., fluorine in ).
  • X-ray Crystallography : Confirm solid-state structure to validate solution-phase hypotheses ( ).

Q. What environmental fate studies are applicable to assess the ecological risks of this compound?

  • Framework : Align with Project INCHEMBIOL ( ):

  • Physicochemical Properties : Measure logP (octanol/water) and hydrolysis rates ( ).
  • Biotic Interactions : Test toxicity across trophic levels (e.g., Daphnia magna, algae) using OECD guidelines.
  • Degradation Pathways : Use LC-MS/MS to identify metabolites under UV/biological treatment ( ).

Q. How can computational modeling guide the design of analogs with improved bioactivity?

  • Workflow :

  • Docking Studies : Target enzymes (e.g., kinases) using PyRx/AutoDock Vina.
  • QSAR : Correlate substituent effects (e.g., Cl, methylpyrazole) with activity ( ).
  • MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS).

Methodological Conflict Resolution

Q. When experimental data contradicts theoretical predictions (e.g., unexpected regioselectivity), how should researchers proceed?

  • Action Plan :

Replicate Experiments : Confirm reproducibility under controlled conditions ( ).

Alternative Probes : Synthesize isotopically labeled analogs (e.g., ¹³C-pyrazole) for mechanistic studies ( ).

Collaborative Review : Engage crystallographers and computational chemists to reconcile discrepancies ( ).

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